molecular formula C7H11F3O3 B1348567 Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate CAS No. 649-56-9

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Cat. No. B1348567
CAS RN: 649-56-9
M. Wt: 200.16 g/mol
InChI Key: MFRIOKNLYRUYHP-UHFFFAOYSA-N
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Patent
US06130315

Procedure details

To a solution of ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate (20.1 g, 0.10 moles) in 250 ml of absolute ethanol, cooled in an ice bath, was added sodium borohydride (1.0 g, 0.25 moles) in portions with stirring. The cooling bath was removed and the reaction stirred at room temperature for 30 minutes. Acetone (5 ml) was added to quench any remaining sodium borohydride and the solvents removed by distillation at atmospheric pressure using a Vigreaux column. The residue was diluted with 200 ml of methylene chloride and poured into a separatory funnel containing 75 ml of a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with methylene chloride (3×25 ml). The combined organic phase and methylene chloride extracts were dried over magnesium sulfate, filtered and distilled at atmospheric pressure to remove the solvents. The residue was then distilled at reduced pressure (20 mmHg) using a Vigreaux column to give ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutanoate, bp 78-84° C., 20 mmHg.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:10]([F:13])([F:12])[F:11])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[BH4-].[Na+]>C(O)C>[OH:1][CH:2]([C:10]([F:11])([F:12])[F:13])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
O=C(C(C(=O)OCC)C)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Acetone (5 ml) was added
CUSTOM
Type
CUSTOM
Details
to quench any remaining sodium borohydride
CUSTOM
Type
CUSTOM
Details
the solvents removed by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 200 ml of methylene chloride
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing
ADDITION
Type
ADDITION
Details
75 ml of a 1:1:1 mixture of saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with methylene chloride (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase and methylene chloride extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvents
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled at reduced pressure (20 mmHg)

Outcomes

Product
Name
Type
product
Smiles
OC(C(C(=O)OCC)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.